N-(4-ethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(4-ethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno-pyrimidinone derivative featuring a sulfanyl acetamide side chain. Its structure combines a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with 2-methoxyphenyl and 4-ethoxyphenyl groups. The sulfanyl bridge connects the heterocycle to the acetamide moiety, which may influence its pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-30-16-10-8-15(9-11-16)24-20(27)14-32-23-25-17-12-13-31-21(17)22(28)26(23)18-6-4-5-7-19(18)29-2/h4-11H,3,12-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNJAYRDBPCCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thieno[3,2-d]pyrimidine core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via an electrophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a nucleophilic site, enabling substitution reactions under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃, DMF) | Replacement of -SH with -S-alkyl | |
| Acylation | Acetyl chloride (ClCOCH₃) in pyridine | Formation of thioester (-S-COCH₃) |
Oxidation and Reduction Reactions
The 4-oxo group and sulfanyl moiety are susceptible to redox transformations.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂ or mCPBA in CH₂Cl₂ | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives | |
| Ketone Reduction | NaBH₄/EtOH or LiAlH₄/THF | Conversion of 4-oxo to 4-hydroxy |
Hydrolysis Reactions
The acetamide and alkoxy groups undergo hydrolysis under acidic or basic conditions.
Cyclization and Ring-Opening Reactions
Structural features enable cyclization or ring modifications.
Functional Group Interconversion
Key transformations include:
-
Amidation : Reaction with primary amines to form urea or thiourea derivatives .
-
Esterification : Conversion of acetamide to methyl ester via methanol/H⁺.
Computational Insights into Reactivity
Density Functional Theory (DFT) studies highlight:
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medical research, N-(4-ethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[3,2-d]pyrimidine core. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thieno-pyrimidinone core is a critical feature shared with analogs. Key structural variations include:
Key Observations :
Sulfanyl Acetamide Side Chain Variations
The sulfanyl acetamide moiety is conserved across analogs but varies in substituent positioning:
Key Observations :
- Quinazolinone vs. Thieno-Pyrimidinone: The quinazolinone derivative in exhibits antimicrobial properties, suggesting that the thieno-pyrimidinone core in the target compound may similarly interact with microbial enzymes.
- Sulfanyl vs.
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-ethoxyphenyl derivatives with thieno[3,2-d]pyrimidine intermediates. The general synthetic pathway includes:
- Formation of Thieno[3,2-d]pyrimidine : This involves the cyclization of suitable precursors under acidic or basic conditions.
- Substitution Reactions : The introduction of the ethoxy and methoxy groups is achieved through nucleophilic substitution reactions.
- Final Acetylation : The final step involves acetylation to yield the target compound.
The detailed synthetic route is illustrated in the following table:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclization | Thienopyrimidine precursors + acid/base | Thieno[3,2-d]pyrimidine |
| 2 | Nucleophilic Substitution | Ethoxy and methoxy derivatives | Intermediate |
| 3 | Acetylation | Acetic anhydride + base | N-(4-ethoxyphenyl)-2-{...} |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives with similar structures showed effective inhibition of reactive oxygen species (ROS) generation in vitro, suggesting potential for use in oxidative stress-related conditions .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : It exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values comparable to known inhibitors .
| Enzyme | IC50 Value (μM) |
|---|---|
| AChE | 10.4 |
| BChE | 7.7 |
Anti-inflammatory Activity
In vitro studies have shown that compounds related to this structure possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in inflammatory pathways. The specific activity against COX-2 was notable .
Case Studies
- Case Study on Neuroprotective Effects : A derivative was tested for neuroprotective effects in models of Alzheimer's disease. It demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in animal models .
- Antimicrobial Activity : Another study highlighted the antimicrobial efficacy of similar thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
